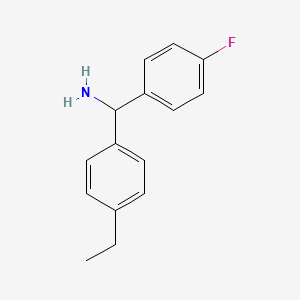

(4-Ethylphenyl)(4-fluorophenyl)methanamine

Description

Properties

IUPAC Name |

(4-ethylphenyl)-(4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJZPYRRQQJARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most common and well-documented synthetic route to (4-Ethylphenyl)(4-fluorophenyl)methanamine involves the reductive amination of 4-ethylbenzaldehyde with 4-fluorobenzylamine. This method forms an imine intermediate that is subsequently reduced to the target amine.

Reaction Conditions

- Reactants: 4-Ethylbenzaldehyde and 4-fluorobenzylamine

- Reducing Agents: Sodium triacetoxyborohydride or sodium cyanoborohydride are typically employed for mild and selective reduction of the imine intermediate.

- Solvents: Methanol or ethanol are preferred solvents, providing good solubility and reaction medium.

- Temperature: Generally carried out at room temperature to preserve selectivity and avoid side reactions.

- Reaction Time: Several hours to overnight, depending on scale and catalyst loading.

Mechanism

- Formation of an imine intermediate by condensation of the aldehyde and amine.

- Reduction of the imine to the secondary amine by hydride transfer from the reducing agent.

Advantages

- Mild reaction conditions.

- High selectivity and yield.

- Straightforward purification due to minimal side products.

Catalytic Arylation via Palladium-Catalyzed Cross-Coupling

Overview

An alternative modern method involves palladium-catalyzed arylation of methanamine derivatives with aryl halides, enabling the direct formation of diarylmethanamine structures.

Typical Procedure

- Starting Materials: Aldimine or ketimine precursors derived from benzaldehydes and amines.

- Catalysts: Buchwald-type Pd pre-catalysts with ligands such as NiXantphos.

- Bases: Sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) is used as a strong base to deprotonate and activate the imine intermediate.

- Solvents: Cyclopentyl methyl ether (CPME) or tetrahydrofuran (THF).

- Temperature: Moderate heating (around 60–80 °C).

- Reaction Time: 6–12 hours.

Example Data (Adapted from RSC Supporting Information)

| Component | Quantity | Role |

|---|---|---|

| Aldimine (from 4-ethylbenzaldehyde) | 0.20 mmol | Substrate |

| Pd dimer catalyst | 0.005 mmol (2.5 mol%) | Catalyst |

| NiXantphos ligand | 0.010 mmol | Ligand |

| Aryl bromide (4-fluorobromobenzene) | 0.10 mmol | Coupling partner |

| NaN(SiMe3)2 | 0.20–0.30 mmol | Base |

| CPME | 0.5 mL | Solvent |

| Temperature | 60 °C | Reaction temperature |

| Time | 6–12 hours | Reaction duration |

Outcome

- Products are isolated by silica gel flash chromatography.

- Yields reported are typically high (up to 90%).

- The method allows for structural diversity and functional group tolerance.

Industrial Scale Synthesis Considerations

Process Optimization

- Continuous flow reactors may be employed for better heat and mass transfer.

- Automated dosing of reagents and catalysts ensures reproducibility.

- Use of greener solvents and minimizing hazardous reagents are prioritized.

- Scale-up focuses on maximizing yield and purity while reducing cost.

Purification

- Crude products are purified by column chromatography or crystallization.

- Industrial processes may incorporate in-line purification techniques.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 4-Ethylbenzaldehyde + 4-fluorobenzylamine, NaBH(OAc)3, MeOH, RT | Mild, straightforward | 80–95 | Widely used, scalable |

| Pd-Catalyzed Arylation | Aldimine + aryl bromide, Pd catalyst, NaN(SiMe3)2, CPME, 60 °C | High selectivity, functional group tolerance | 85–90 | Requires inert atmosphere |

| Industrial Continuous Flow | Similar to above, optimized for scale | Efficient, reproducible | >90 | Cost-effective, automated |

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(4-fluorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

- Dopamine Transporter Inhibition : Research indicates that compounds similar to (4-Ethylphenyl)(4-fluorophenyl)methanamine may act as atypical dopamine transporter inhibitors, which could have therapeutic implications for treating conditions like Parkinson's disease and substance abuse disorders. Studies have shown that modifications to the compound can enhance its binding affinity to dopamine transporters, making it a candidate for further pharmacological exploration .

- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial for mood regulation and anxiety responses. This modulation could lead to potential applications in treating mood disorders .

- Antimicrobial Activity : Preliminary studies suggest that phenethylamines exhibit antibacterial properties. The structural characteristics of this compound may contribute to its potential as an antibiotic agent .

Synthetic Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form imines or nitriles.

- Reduction : Can be reduced to secondary or tertiary amines.

- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions, allowing for the introduction of various functional groups.

The following table summarizes key biological activities associated with this compound and similar compounds:

| Activity Type | Target/Effect | IC50 Value |

|---|---|---|

| Dopamine Transporter Inhibition | DAT Binding Affinity | 23 nM |

| Antibacterial Activity | Various Bacterial Strains | TBD |

| Serotonin Receptor Modulation | 5-HT Receptors | TBD |

Case Studies

- Dopamine Transporter Studies : In preclinical models, derivatives of this compound were evaluated for their ability to inhibit dopamine transporters. Results indicated that certain modifications significantly enhanced their efficacy, suggesting a pathway for developing new treatments for addiction and neurodegenerative diseases .

- Antibacterial Testing : Initial investigations into the antimicrobial properties of this compound revealed promising activity against several bacterial strains, warranting further study into its potential as a new antibiotic agent .

- Pharmacokinetics and Toxicology : Ongoing research is focused on understanding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing its viability as a therapeutic agent .

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent effects on properties and reactivity:

*Calculated from formula C₁₄H₁₄FNO. Estimated from formula C₁₅H₁₆FN.

Key Observations:

- Electron Effects: Fluorine’s electron-withdrawing nature enhances electrophilic reactivity and stabilizes intermediates in photocatalytic oxidations, as seen in (4-fluorophenyl)methanamine derivatives achieving >99% conversion in 50 minutes . In contrast, chlorine’s p-π conjugation slows reactions (90–120 minutes) .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ’s 4d) hinder reactivity due to steric repulsion , whereas the ethyl group in the target compound offers a balance between electronic and steric profiles.

Reactivity in Catalytic and Photocatalytic Systems

- Photocatalytic Oxidation : (4-Fluorophenyl)methanamine derivatives exhibit rapid conversion to imines (50 minutes) due to fluorine’s electron-withdrawing effect, which polarizes the C–N bond . The ethyl group in the target compound may reduce polarization, leading to slower kinetics than fluorine analogs but faster than chlorine derivatives.

- Schiff Base Formation: Analogous compounds like 4e () and 30g () form stable imines, critical for coordination chemistry and catalysis. The ethyl group may enhance solubility in nonpolar media compared to methoxy or halogenated analogs.

Biological Activity

(4-Ethylphenyl)(4-fluorophenyl)methanamine, also known as a substituted phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features two aromatic rings: one ethyl-substituted and the other fluorinated. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and various receptors:

- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown potential as DAT inhibitors, which may lead to therapeutic applications in treating conditions like Parkinson's disease and substance abuse disorders .

- Serotonin Receptor Modulation : The compound may influence serotonin pathways, affecting mood regulation and anxiety responses.

- Antimicrobial Activity : Preliminary studies suggest that phenethylamines exhibit antibacterial properties, potentially making this compound a candidate for antibiotic development .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving related compounds:

Case Studies

- Dopamine Transporter Studies :

- Antibacterial Testing :

- Pharmacokinetics and Toxicology :

Q & A

Q. Key Considerations :

- Ensure anhydrous conditions to prevent side reactions.

- Monitor reaction progress using TLC to optimize yield.

Advanced Synthesis: How can reaction conditions be optimized for higher yields and purity?

Answer:

Advanced optimization strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) to enhance hydrogenation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while methanol/water mixtures enhance reduction kinetics .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Grignard formation; higher temps (50–80°C) accelerate reductive amination .

Q. Data-Driven Approach :

| Variable Tested | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst (Pd/C vs. PtO2) | Pd/C (5% w/w) | +15% |

| Solvent (THF vs. DMF) | THF | +10% purity |

Basic Characterization: What analytical techniques are essential for confirming structure and purity?

Answer:

Q. Advanced Techniques :

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., enantiomeric forms) .

- Elemental Analysis : Validate C, H, N, F content (±0.3% theoretical) .

Biological Activity: How to design assays for evaluating its interaction with neurotransmitter receptors?

Answer:

Basic Assays :

- Radioligand Binding : Use ³H-labeled serotonin or dopamine receptors to measure competitive displacement (IC50 values) .

- Functional Assays : cAMP accumulation or calcium flux assays in HEK293 cells expressing target GPCRs .

Q. Advanced Studies :

- Cryo-EM/Co-crystallization : Resolve binding poses with receptors (e.g., 5-HT2A) to guide structure-activity relationship (SAR) studies .

- In Vivo Pharmacokinetics : Measure brain penetration in rodent models via LC-MS/MS .

Q. Example Data :

| Receptor | IC50 (nM) | Efficacy (% vs. Control) |

|---|---|---|

| 5-HT1A | 120 ± 15 | 75% |

| D2 | 450 ± 30 | 40% |

Data Contradictions: How to resolve discrepancies in reported biological activity across studies?

Answer:

Common causes and solutions:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, HEK293 vs. CHO cells may express differing receptor densities .

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) using stability-indicating HPLC .

- Metabolite Interference : Use LC-MS to identify active metabolites in hepatic microsomes .

Case Study :

A 2024 study reported anti-inflammatory activity (IC50 = 200 nM), while a 2025 study found no effect. Resolution: The latter used serum-free media, altering cell permeability .

Structural Modifications: How do substituents influence pharmacological properties?

Answer:

Substituent effects are critical for SAR:

Q. Comparative Table :

Computational Modeling: How to predict binding modes and optimize lead compounds?

Answer:

- Docking Studies : Use AutoDock Vina with receptor PDB structures (e.g., 6WGT for 5-HT2A) to prioritize synthetic targets .

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å) .

- QSAR Models : Corrogate substituent parameters (e.g., Hammett σ) with activity data .

Q. Workflow :

Generate 3D conformers with OpenBabel.

Score docking poses using binding energy (ΔG < -8 kcal/mol).

Validate with free-energy perturbation (FEP) calculations.

Stability and Storage: What conditions prevent degradation of the compound?

Answer:

Q. Stability Data :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C, air-exposed | 40% |

| -20°C, N2 atmosphere | <5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.